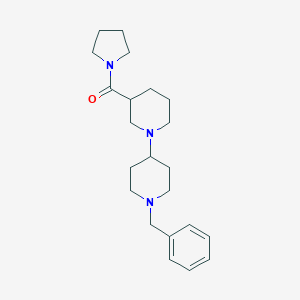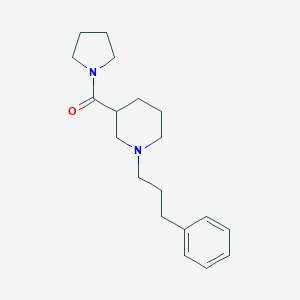![molecular formula C17H33N3O B247434 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol, also known as HEPPS, is a chemical compound that is commonly used in scientific research. It is a zwitterionic buffer that is used to maintain a stable pH in biological and biochemical experiments. HEPPS has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. In
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is commonly used in scientific research as a buffer in biological and biochemical experiments. It is used to maintain a stable pH in cell culture media, enzyme assays, and protein purification. 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is also used in electrophysiology experiments to maintain a stable pH in the extracellular fluid surrounding neurons. Additionally, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is used in the preparation of liposomes and nanoparticles for drug delivery.
Wirkmechanismus
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is a zwitterionic buffer, meaning it has both positive and negative charges in its structure. This allows it to maintain a stable pH over a wide range of conditions.
Biochemical and Physiological Effects:
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with biological processes. 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has been shown to have minimal effects on cell viability, proliferation, and differentiation. Additionally, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol does not affect the activity of enzymes or proteins in biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. It is also effective at maintaining a stable pH over a wide range of conditions. However, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has some limitations for lab experiments. It is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. Additionally, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol may not be compatible with certain experimental conditions, such as high salt concentrations.
Zukünftige Richtungen
There are many future directions for research on 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol. One area of research is the development of new 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol derivatives with improved properties, such as increased solubility or lower cost. Additionally, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol may have potential applications in drug delivery and gene therapy. Further research is needed to explore these potential applications. Finally, there is a need for more research on the effects of 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol on biological systems, including its effects on gene expression and cellular metabolism.
Conclusion:
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is a zwitterionic buffer that is commonly used in scientific research. It has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is effective at maintaining a stable pH in a wide range of conditions and has minimal biochemical and physiological effects on cells and tissues. However, 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has some limitations for lab experiments, including its relatively high cost and limited compatibility with certain experimental conditions. There are many future directions for research on 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol, including the development of new derivatives and exploration of its potential applications in drug delivery and gene therapy.
Synthesemethoden
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is synthesized by reacting piperazine with 1-cyclohexyl-4-chloro-4-piperidinol in the presence of sodium hydroxide. The resulting product is then treated with ethanol to produce 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol. This synthesis method is relatively simple and yields a high purity product.
Eigenschaften
Produktname |
2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol |
|---|---|
Molekularformel |
C17H33N3O |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
2-[4-(1-cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H33N3O/c21-15-14-18-10-12-20(13-11-18)17-6-8-19(9-7-17)16-4-2-1-3-5-16/h16-17,21H,1-15H2 |
InChI-Schlüssel |
CIYLQGMJOMSISA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO |
Kanonische SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)

![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)